TL13-22 Lacks ALK Degradation Activity Unlike Its Active PROTAC Counterpart TL13-12
TL13-22 exhibits no detectable degradation of ALK protein in cellular assays, in stark contrast to the active PROTAC degrader TL13-12, which induces robust ALK degradation. This functional distinction arises from a specific structural modification in the CRBN-binding moiety of TL13-22 that abrogates E3 ligase recruitment [1]. In H3122 and Karpas 299 cells, TL13-12 achieves ALK degradation with DC50 values of 10 nM and 180 nM, respectively, whereas TL13-22 fails to reduce ALK protein levels at any tested concentration .
| Evidence Dimension | ALK protein degradation (DC50) |
|---|---|
| Target Compound Data | No degradation detected |
| Comparator Or Baseline | TL13-12: DC50 = 10 nM (H3122 cells), 180 nM (Karpas 299 cells) |
| Quantified Difference | Infinite (degradation vs. no degradation) |
| Conditions | Cellular degradation assay; H3122 and Karpas 299 ALK-positive cell lines; 24-hour treatment |
Why This Matters
This binary functional difference validates TL13-22 as an essential negative control for confirming that observed biological effects stem from ALK degradation rather than kinase inhibition alone.
- [1] Powell CE, Gao Y, Tan L, et al. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK). J Med Chem. 2018;61(9):4249-4255. View Source
